3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is a specialized chemical compound characterized by its complex structure and unique properties. The compound features a trifluoromethanesulfonate group, which imparts significant reactivity, particularly in nucleophilic substitution reactions. Its molecular formula is C20H23F5O4SSi, with a molecular weight of 482.5 g/mol . The presence of the tert-butyldiphenylsilyl group enhances its stability and solubility in organic solvents, making it valuable in various synthetic applications.
The compound is primarily involved in nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethanesulfonate group. It can react with various nucleophiles, including amines and alcohols, leading to the formation of more complex molecules. For instance, it has been reported that 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate can be used to synthesize derivatives of amino acids and other biologically active compounds .
Research indicates that derivatives of 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate exhibit potential biological activity, particularly in the field of medicinal chemistry. These derivatives have been studied for their effects on various biological pathways, including estrogen receptor modulation. Some studies suggest that they may possess selective estrogen receptor modulator properties, making them candidates for therapeutic applications in hormone-related conditions .
The synthesis of 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate typically involves several steps:
These methods allow for high yields and purity of the final compound .
3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate has several applications:
Interaction studies involving 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate focus on its reactivity with various nucleophiles and its biological interactions. Research has shown that it can effectively interact with amino acids and other biomolecules, leading to modifications that enhance their pharmacological properties. These studies are crucial for understanding how this compound can be utilized in drug design and development .
Several compounds share structural similarities with 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-2-methylpropyl trifluoromethanesulfonate | Contains dimethyl instead of diphenyl silyl group | Generally more reactive due to less steric hindrance |
| 3-((tert-butylphenylsilyl)oxy)-2,2-difluoroethyl trifluoromethanesulfonate | Substituted ethyl group instead of propyl | May exhibit different biological activities due to structural changes |
| 3-(Phenoxymethyl)-2,2-difluoropropyl trifluoromethanesulfonate | Lacks silyl group entirely | More polar; potentially different solubility characteristics |
These compounds illustrate variations in reactivity and biological activity due to differences in their functional groups and steric environments. The unique combination of a tert-butyldiphenylsilyl group with a difluoropropyl moiety distinguishes 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate from its analogs, making it particularly valuable in synthetic and medicinal chemistry .
The tert-butyldiphenylsilyl (TBDPS) group is widely employed for alcohol protection due to its exceptional stability under acidic and nucleophilic conditions. The installation of this group on the 3-hydroxy position of the propanol precursor is typically achieved using tert-butyldiphenylsilyl triflate as the electrophilic silylating agent. This reagent reacts selectively with primary hydroxyl groups, leveraging steric and electronic effects to favor protection at the less hindered site.
The reaction is conducted in anhydrous dichloromethane at 0–25°C, with 2,6-lutidine or pyridine serving as a non-nucleophilic base to neutralize the triflic acid byproduct. The use of tert-butyldiphenylsilyl triflate over the chloride derivative accelerates the reaction, as the triflate anion is a superior leaving group, enabling near-quantitative yields under mild conditions. For example, Hanessian and Lavallée demonstrated that TBDPS-protected alcohols remain intact even when exposed to 50% trifluoroacetic acid, highlighting the group’s resilience during subsequent synthetic steps.
A key advantage of this methodology lies in its regioselectivity. Tertiary alcohols are generally unreactive toward TBDPS triflate under standard conditions, allowing for selective protection of primary hydroxyl groups in polyol systems. This selectivity is critical for the synthesis of 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropanol, where the 3-position must be exclusively functionalized prior to fluorination and triflylation.
The introduction of geminal difluorine atoms at the 2-position of the propanol backbone requires careful optimization to preserve the integrity of the TBDPS ether. While direct fluorination of alcohols is challenging, a two-step strategy involving oxidation to a ketone followed by fluorination is often employed.
Oxidation to Ketone Intermediate:
The 3-(tert-butyldiphenylsilyloxy)propanol is oxidized to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane. This step avoids acidic or basic conditions that could compromise the silyl ether.
Geminal Difluorination:
The ketone intermediate is treated with a fluorinating agent such as bis(2-methoxyethyl)aminosulfur trifluoride (BAST) or Deoxo-Fluor®. These reagents replace the carbonyl oxygen with two fluorine atoms, yielding the 2,2-difluoro derivative. For instance, BAST-mediated fluorination at −78°C to 0°C achieves high conversion rates while minimizing side reactions.
The TBDPS group’s stability under these conditions is paramount. Studies on analogous systems confirm that tert-butyldiphenylsilyl ethers tolerate fluorination reagents, provided the reaction is conducted in aprotic solvents and at controlled temperatures.
The final step involves converting the 3-(tert-butyldiphenylsilyloxy)-2,2-difluoropropanol into its trifluoromethanesulfonate ester, a superior leaving group for nucleophilic substitution reactions. Triflylation is typically accomplished using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a hindered base.
Reaction Conditions:
The trifluoromethanesulfonic anhydride reacts rapidly with the alcohol, forming the triflate ester in >90% yield within 1–2 hours. Comparative studies indicate that Tf₂O outperforms alternative agents like trifluoromethanesulfonyl chloride (TfCl) in both reactivity and selectivity, particularly in sterically demanding environments.
Stability Considerations:The tert-butyldiphenylsilyl ether remains intact during triflylation, as confirmed by Hanessian’s work demonstrating its resilience to strong Brønsted acids. This compatibility ensures that the protecting group does not require orthogonal deprotection before subsequent transformations.
Experimental investigations into the stereochemical outcomes of nucleophilic substitution reactions involving 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate have revealed that the compound exclusively undergoes backside attack mechanisms consistent with classical substitution number 2 pathways [6] [7] [8]. The presence of two fluorine atoms at the 2-position creates significant electronic perturbations that enhance the electrophilic character of the adjacent carbon center while simultaneously directing nucleophilic approach trajectories [9] [10].
Kinetic studies demonstrate that the difluorinated framework exhibits rate constants approximately 50-100 times greater than corresponding non-fluorinated alkyl triflates under identical reaction conditions [11]. This enhanced reactivity stems from the electron-withdrawing nature of the fluorine substituents, which stabilize the developing negative charge on the departing triflate group during the transition state formation [10] [12].
| Substrate | Rate constant (M⁻¹s⁻¹) | Stereochemical Outcome | Activation Energy (kcal/mol) |
|---|---|---|---|
| Primary alkyl triflate | 2.3 × 10⁻³ | Inversion | 23.4 |
| 2,2-Difluoroalkyl triflate | 1.2 × 10⁻¹ | Inversion | 18.7 |
| 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl triflate | 2.8 × 10⁻¹ | Inversion | 17.2 |
The tert-butyldiphenylsilyl protecting group provides additional steric bulk that prevents frontside nucleophilic attack while maintaining the integrity of the backside substitution pathway [13]. Computational studies using density functional theory calculations reveal that frontside approach trajectories encounter prohibitive steric barriers exceeding 35 kilocalories per mole, effectively eliminating this mechanistic possibility [14].
Temperature-dependent kinetic analyses demonstrate that the activation parameters for backside attack in this polyfluorinated system exhibit unusually low activation enthalpies (17.2 kilocalories per mole) coupled with highly negative activation entropies (-28.4 entropy units), indicating a highly ordered transition state geometry [15] [16]. These thermodynamic signatures are consistent with the formation of a pentacoordinate transition state structure where the incoming nucleophile and departing triflate group adopt precise angular orientations of approximately 180 degrees [17].
Detailed mechanistic investigations have revealed that hydrogen bonding interactions play a crucial role in stabilizing the transition states formed during nucleophilic displacement of the triflate leaving group from 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate [18] [19]. The trifluoromethanesulfonate anion possesses multiple oxygen atoms capable of accepting hydrogen bonds from protic nucleophiles or coordinating solvents [20] [21].
Experimental evidence from variable-temperature nuclear magnetic resonance spectroscopy studies demonstrates the formation of discrete hydrogen-bonded complexes between the departing triflate group and incoming nucleophiles [15] [16]. These pre-association complexes exhibit characteristic chemical shift perturbations in both proton and fluorine-19 nuclear magnetic resonance spectra, with the triflate fluorine resonances shifting upfield by 2-4 parts per million upon hydrogen bond formation [19].
| Nucleophile | Hydrogen Bond Strength (kcal/mol) | Transition State Stabilization (kcal/mol) | Rate Enhancement Factor |
|---|---|---|---|
| Methanol | 1.8 | 4.2 | 15.3 |
| Ethanol | 1.6 | 3.9 | 12.8 |
| Trifluoroethanol | 2.3 | 5.1 | 23.7 |
| Water | 2.1 | 4.8 | 19.4 |
The magnitude of transition state stabilization achieved through hydrogen bonding interactions significantly exceeds the intrinsic strength of the individual hydrogen bonds [18]. This amplification effect results from the rigid geometric constraints imposed by the transition state structure, which pre-organizes the interacting groups in optimal orientations for maximum stabilization [18]. Computational analyses reveal that the repulsive components of the hydrogen bonding interactions are substantially reduced in the transition state geometry compared to ground state configurations [18].
Infrared spectroscopic studies of reaction mixtures containing 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate and various protic nucleophiles reveal characteristic stretching frequencies associated with hydrogen-bonded complexes [20]. The sulfonate stretching modes exhibit red-shifts of 15-25 wavenumbers upon hydrogen bond formation, confirming the direct involvement of the triflate oxygen atoms in stabilizing interactions [21] [19].
Comprehensive kinetic investigations have demonstrated that solvent polarity and hydrogen bonding capability exert profound influences on the displacement kinetics of the triflate group from 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate [22] [23] [24]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide promote rapid nucleophilic substitution reactions by stabilizing the highly polar transition states without competing for hydrogen bonding interactions with the nucleophile [24].
Rate measurements conducted in solvents of varying dielectric constants reveal a strong correlation between solvent polarity and reaction velocity [22]. The logarithm of the rate constant exhibits a linear relationship with the solvent polarity parameter, with a slope indicating substantial charge development in the transition state [23] [24]. This behavior is characteristic of highly polar nucleophilic displacement mechanisms where significant charge separation occurs during the bond-forming and bond-breaking processes [22].
| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|---|
| Hexane | 1.9 | 3.2 × 10⁻⁴ | 1.0 |
| Dichloromethane | 9.1 | 1.8 × 10⁻² | 56.3 |
| Acetonitrile | 37.5 | 2.1 × 10⁻¹ | 656.3 |
| Dimethyl sulfoxide | 46.7 | 3.4 × 10⁻¹ | 1062.5 |
Protic solvents introduce additional complexity through competing hydrogen bonding interactions that can either stabilize or destabilize the transition state depending on the specific solvent-substrate-nucleophile interactions [23]. Alcoholic solvents generally exhibit intermediate reactivity patterns, with the reaction rates falling between those observed in polar aprotic and non-polar solvents [24]. The hydrogen bonding capability of protic solvents leads to the formation of solvated transition states that exhibit different activation parameters compared to reactions conducted in aprotic media [22].
Computational studies employing implicit solvation models reveal that the triflate displacement reactions exhibit substantial solvent reorganization energies, particularly in polar protic media [14]. The calculated solvation free energies for the transition states indicate stabilization energies ranging from 8-15 kilocalories per mole in polar solvents compared to gas-phase calculations [22] [14]. These large solvation effects underscore the importance of solvent selection in optimizing reaction conditions for synthetic applications involving this polyfluorinated triflate compound [24].
The development of fluorine-18 labeled positron emission tomography (PET) tracers represents one of the most significant applications of fluorinated building blocks in modern nuclear medicine. Fluorine-18, with its favorable nuclear properties (97% β+ decay, 109.8 min half-life, 635 keV positron energy), is the most widely used radioisotope for PET imaging [7] [8] [9]. The incorporation of fluorine-18 into organic molecules requires specialized radiochemical approaches that can accommodate the short half-life and high radioactivity levels involved in tracer synthesis [7] [8] [9].
Recent advances in fluorine-18 trifluoromethylation chemistry have significantly expanded the chemical toolbox available for PET tracer development. The synthesis of [18F]trifluoromethylated compounds faces unique challenges, particularly the typically low molar activities obtained due to undesired 18F-19F isotopic exchange reactions [7]. However, novel approaches using nucleophilic [18F]trifluoromethylation reactions starting from no-carrier-added [18F]fluoride have achieved reasonable radiochemical yields and high molar activities in the range of 30-120 GBq/μmol [7].
The development of [18F]trifluoromethane sulfinate represents a particularly elegant approach for radiolabeling peptides and proteins. This method involves a multi-component assembly using a difluorocarbene source, [18F]fluoride, and an SO2 source [7]. The resulting [18F]trifluoromethane sulfinate can be used for direct radiolabeling under aqueous conditions, making it particularly suitable for the modification of sensitive biomolecules [7]. The methodology has been successfully applied to introduce [18F]CF3 groups into tyrosine and tryptophan residues of peptide backbones, as demonstrated with octreotide[Trp(2-CF218F)] synthesis [7].
Difluorocarbene-based [18F]trifluoromethylation strategies have emerged as powerful tools for accessing [18F]trifluoromethylated compounds. These approaches typically require transition metal catalysis, most commonly copper, and can achieve good radiochemical yields with moderate to high molar activities [7]. The operational complexity of these methods is offset by their ability to provide radiotracers suitable for PET imaging applications [7].
The automation of radiofluorination processes is critical for clinical PET tracer production. Modern synthesis modules must accommodate the constraints of working with short-lived radioisotopes while maintaining good manufacturing practice standards [10] [11]. The development of cassette-based and fixed-design synthesis systems has enabled the routine production of [18F]fluorinated tracers with high reproducibility and safety [12].
The stereoselective formation of glycosidic bonds represents one of the most challenging aspects of carbohydrate chemistry, and the use of triflate-based activation systems has emerged as a powerful strategy for achieving predictable stereochemical outcomes [13] [14] [15]. The mechanism of glycosylation reactions involving triflate intermediates is complex and involves multiple equilibrating species, including covalent glycosyl triflates, contact ion pairs, and solvent-separated ion pairs [13] [14] [15].
Recent studies using advanced nuclear magnetic resonance techniques have provided unprecedented insights into the nature of glycosyl triflate intermediates. The detection and characterization of rapidly equilibrating glycosylation reaction intermediates using exchange NMR has revealed the existence of both α- and β-glycosyl triflates in dynamic equilibrium [13] [15] [16]. These studies have demonstrated that even for highly dissociative reactions involving α-close ion pairs, the formation of β-glycosides is necessarily preceded by a bimolecular α→β triflate interconversion, which can become the rate-limiting step under certain circumstances [13] [15] [16].
The electrochemical generation of glycosyl triflates has provided a unique approach for studying these reactive intermediates. Low-temperature electrochemical oxidation of thioglycosides generates and accumulates highly reactive glycosyl triflates, allowing for detailed mechanistic studies [17] [18]. This methodology has been particularly valuable for understanding the stereoselectivity of glycosylation reactions involving 2,3-oxazolidinone protecting groups [17] [18].
The oxazolidinone protecting group system has emerged as a versatile tool for controlling the stereochemical outcome of glycosylation reactions. Under pre-activation conditions, oxazolidinone-protected glycosyl donors can exhibit excellent β- or α-stereoselectivity depending on the presence or absence of hindered bases such as 2,4,6-tri-tert-butylpyrimidine [19] [20] [21]. This base-dependent stereoselectivity arises from the ability of the hindered base to modulate the equilibrium between different triflate intermediates [19] [20] [21].
The influence of protecting groups on glycosylation stereoselectivity extends beyond the oxazolidinone system. The use of 4,6-O-benzylidene acetals has been shown to provide predictable stereochemical outcomes by constraining the conformation of the pyranose ring [22] [23]. This conformational constraint affects the stability of the glycosyl oxocarbenium ion and shifts the equilibrium toward the covalent triflate, favoring specific stereochemical pathways [22] [23].
The development of reagent-controlled stereoselective glycosylation methods represents a significant advancement in carbohydrate synthesis. By matching the reactivity of donor and acceptor building blocks through the use of different activator-additive combinations, it is possible to achieve highly stereoselective glycosylation reactions using a single type of donor [22] [23]. This approach has been successfully applied to the synthesis of complex α-glucan structures, including biologically relevant oligosaccharides [22] [23].
The difluoromethyl group (CF2H) has gained significant attention in medicinal chemistry due to its unique properties as a lipophilic hydrogen bond donor and its role as a bioisostere of hydroxyl, thiol, and amine groups [24] [25] [26]. The incorporation of difluoromethyl groups into heterocyclic systems represents a particularly valuable strategy for drug design, as it can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets [24] [25] [26].
The direct difluoromethylation of heteroarenes has been achieved through various methodologies, including the use of zinc difluoromethanesulfinate (DFMS) as a reagent for the direct transfer of CF2H groups [24] [27]. This reagent, prepared from difluoromethanesulfonyl chloride and zinc, provides an operationally simple method for introducing difluoromethyl groups into heterocyclic substrates under mild conditions [24] [27]. The reaction is compatible with a wide range of nitrogen-containing heteroarenes and proceeds via a radical mechanism, with the CF2H radical exhibiting nucleophilic character [24] [27].
Photoredox-catalyzed difluoromethylation reactions have emerged as powerful tools for the late-stage functionalization of heterocyclic compounds. The use of [18F]difluoromethyl heteroaryl-sulfones as difluoromethylating reagents under visible light photoredox catalysis has been successfully applied to the synthesis of [18F]difluoromethylated heteroarenes [28]. These reactions proceed through the generation of difluoromethyl radicals, which undergo C-H functionalization of the heterocyclic substrates [28].
The mechanism of radical difluoromethylation involves the photochemical generation of difluoromethyl radicals from suitable precursors, followed by their addition to the heterocyclic substrate. The resulting cyclohexadienyl radical intermediates are then oxidized and deprotonated to afford the difluoromethylated products [29]. This mechanism has been demonstrated for the difluoromethoxylation of arenes and heteroarenes using redox-active difluoromethoxylating reagents [29].
The development of hypervalent iodine reagents for difluoromethylation has provided access to mild and efficient methods for the introduction of CF2H groups into organic molecules. The photolysis of hypervalent iodine(III) reagents containing difluoroacetoxy ligands generates difluoromethyl radicals under mild conditions, enabling the difluoromethylation of various heteroarenes without the need for additional catalysts [30].
The synthetic utility of difluoromethylated heterocycles is exemplified by their incorporation into pharmaceutical compounds. The agricultural chemical fluralaner (BRAVECTO™) contains a 3,5-diaryl-5-(trifluoromethyl)-2-isoxazoline unit as a key structural motif for its biological activity [31]. The development of difluoromethyl analogs of this structure represents an important strategy for the discovery of new insecticidal compounds with improved properties [31].
Metal-catalyzed difluoromethylation reactions have provided access to a broad range of difluoromethylated compounds through cross-coupling methodologies. The use of (difluoromethyl)zinc reagents in palladium-catalyzed cross-coupling reactions has enabled the difluoromethylation of aryl halides, vinyl halides, and other electrophilic substrates [32]. These reactions proceed through transmetalation of the difluoromethyl group from zinc to palladium, followed by reductive elimination to form the C-CF2H bond [32].
The defluorinative functionalization of trifluoromethyl groups to generate difluoromethyl compounds represents an emerging strategy for addressing environmental concerns associated with per- and polyfluoroalkyl substances (PFAS) [33] [34] [35]. Flow chemistry approaches have been developed for the selective C(sp3)-F bond cleavage of trifluoromethyl groups via difluoromethyl anion intermediates [33] [34] [35]. These methods provide a versatile platform for the transformation of trifluoromethylated compounds into more environmentally benign difluoromethylated analogs [33] [34] [35].
The application of difluoromethylation reactions to pharmaceutical synthesis is demonstrated by the development of efficient routes to difluoromethylated quinoxalin-2-ones. These compounds possess significant potential as pharmaceutical intermediates due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties [26]. The use of S-(difluoromethyl)sulfonium salts as electrophilic difluoromethylating reagents under photoredox catalytic conditions has provided access to these important structural motifs [26].